Rhodojaponin III

Descripción general

Descripción

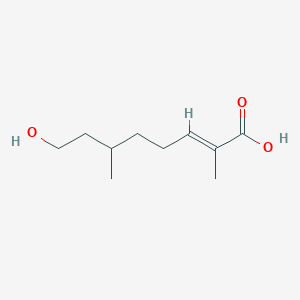

Rhodojaponin III es un compuesto diterpénico grayanoide aislado de la planta Rhododendron molle . Es principalmente conocido por sus potentes propiedades insecticidas, convirtiéndolo en un insecticida natural eficaz contra más de 40 especies de plagas agrícolas . El compuesto exhibe diversas actividades anti-insecto, incluyendo antialimentaria, disuasivo de la oviposición, ovicida, antimudante, inhibición del crecimiento, y toxicidad de contacto y estomacal .

Aplicaciones Científicas De Investigación

Rhodojaponin III has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a model compound for studying the synthesis and reactivity of grayanoid diterpenes .

- Employed in the development of new insecticidal agents with improved efficacy and safety profiles .

Biology:

- Investigated for its effects on insect physiology, including its impact on feeding behavior, development, and reproduction .

- Studied for its potential use in integrated pest management (IPM) programs to reduce the reliance on synthetic pesticides .

Medicine:

- Explored for its potential therapeutic applications, including its anti-inflammatory and analgesic properties .

- Investigated for its effects on cellular processes such as proliferation, migration, and angiogenesis .

Industry:

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Rhodojaponin III plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to interact with chemosensory proteins in insects, such as the chemosensory protein from Spodoptera litura. This interaction is crucial for the recognition of this compound by insects, leading to its oviposition-deterring effects . Additionally, this compound affects various proteins involved in nervous transduction, odorant degradation, and metabolic change pathways .

Cellular Effects

This compound influences various cellular processes and functions. In insects, it has been observed to reduce feeding, suspend development, and deter oviposition in a dose-dependent manner . These effects are mediated through changes in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound-induced proteins and gene properties analysis have shown significant changes in the expression patterns of proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific active sites on chemosensory proteins, such as Tyr24, Ile45, Leu49, Thr64, Leu68, Trp79, and Leu82, which are responsible for its recognition by insects . This binding interaction leads to the inhibition of certain enzymes and the activation of others, resulting in changes in gene expression and subsequent biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and retains its insecticidal properties for extended periods. Its long-term effects on cellular function, particularly in in vitro and in vivo studies, are still being investigated

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively deters oviposition and reduces feeding in insects. At higher doses, it can exhibit toxic or adverse effects . Understanding the threshold effects and the toxicological profile of this compound is essential for its safe and effective use as an insecticide.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The identification of differential proteins affected by this compound provides insights into its metabolic effects

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . These localization patterns are essential for understanding how this compound exerts its effects at the molecular level and for developing strategies to enhance its insecticidal properties.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Rhodojaponin III puede sintetizarse a través de una serie de reacciones químicas que implican la formación de su característica estructura diterpénica grayanoide. La síntesis normalmente implica el uso de materiales de partida como precursores diterpenoides, seguido de ciclización y modificaciones de grupos funcionales para lograr la estructura deseada .

Métodos de producción industrial: La producción industrial de this compound implica la extracción del compuesto de las flores secas de Rhododendron molle. El proceso de extracción incluye extracción con disolventes, purificación y cristalización para obtener el compuesto puro . Las técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) se utilizan para asegurar la pureza y calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Rhodojaponin III sufre diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica .

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound con grupos funcionales modificados, que pueden exhibir actividades biológicas mejoradas o alteradas .

4. Aplicaciones de la investigación científica

This compound tiene una amplia gama de aplicaciones de investigación científica en diversos campos:

Química:

- Se utiliza como compuesto modelo para estudiar la síntesis y reactividad de los diterpenos grayanoides .

- Se emplea en el desarrollo de nuevos agentes insecticidas con perfiles de eficacia y seguridad mejorados .

Biología:

- Se investiga por sus efectos en la fisiología de los insectos, incluyendo su impacto en el comportamiento alimenticio, el desarrollo y la reproducción .

- Se estudia por su posible uso en programas de manejo integrado de plagas (MIP) para reducir la dependencia de los pesticidas sintéticos .

Medicina:

- Se explora por sus posibles aplicaciones terapéuticas, incluyendo sus propiedades antiinflamatorias y analgésicas .

- Se investiga por sus efectos en los procesos celulares como la proliferación, la migración y la angiogénesis .

Industria:

Comparación Con Compuestos Similares

Rhodojaponin III es único entre los diterpenos grayanoides debido a sus potentes propiedades insecticidas y sus diversas actividades biológicas. Compuestos similares incluyen:

Rhodojaponin VI: Otro diterpeno grayanoide aislado de Rhododendron molle, conocido por su actividad antinociceptiva y su menor toxicidad en comparación con this compound.

Taraxerol: Un compuesto triterpenoide con propiedades insecticidas, pero menos potente que this compound.

β-Sitosterol: Un fitosterol con actividad insecticida, comúnmente encontrado en diversas plantas.

Propiedades

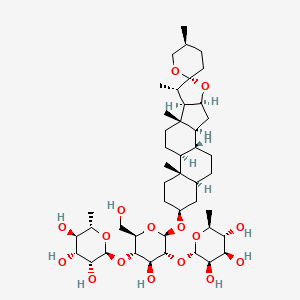

IUPAC Name |

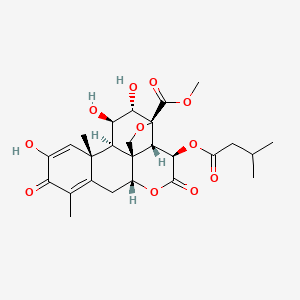

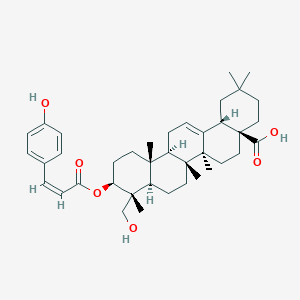

(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9-,10+,11-,12+,13+,14-,15+,17-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMZHZYKXUYIHM-GLHQSWFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@H]5[C@@H](C4(C)C)O5)[C@]([C@@H]2CC[C@@H]1[C@H]3O)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949207 | |

| Record name | Rhodojaponin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26342-66-5 | |

| Record name | Rhodojaponin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26342-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodojaponin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026342665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodojaponin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHODOJAPONIN III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7FEJ7QWQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

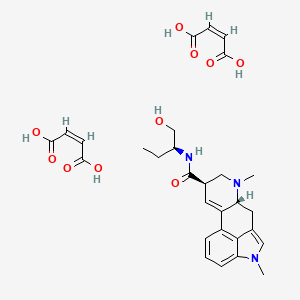

![1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione](/img/structure/B1259204.png)